N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(4-ethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylphenylamine with a suitable benzothiophene derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of a base such as sodium methoxide in a solvent like butanol, and heating to reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups on the benzothiophene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like benzylamine.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Benzylamine in ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-ethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic properties due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes. For example, as a BTK inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced proliferation of B-cells, making it a potential therapeutic agent for diseases like rheumatoid arthritis and certain types of cancer.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N-(4-ethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its specific structural configuration, which combines a benzothiophene ring with a pyrimidine ring. This fusion imparts distinct electronic and steric properties, making it a versatile scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C18H19N3S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H19N3S/c1-2-12-7-9-13(10-8-12)21-17-16-14-5-3-4-6-15(14)22-18(16)20-11-19-17/h7-11H,2-6H2,1H3,(H,19,20,21) |
InChI Key |
JKAULHONFWFBJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
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